molecular formula C22H28N4O2 B12739426 N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide CAS No. 84923-06-8

N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide

Cat. No.: B12739426
CAS No.: 84923-06-8
M. Wt: 380.5 g/mol
InChI Key: AKXWUOCUFDGTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide: is a complex organic compound with the molecular formula C23H30N4O2 This compound is characterized by its unique structure, which includes a pyrimidinecarboxamide core, an ethyl group, a methoxy group, and a benzyl-substituted nortropanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and an amidine derivative under acidic or basic conditions.

    Introduction of the Methoxy and Ethyl Groups: The methoxy and ethyl groups can be introduced through alkylation reactions using suitable alkyl halides in the presence of a base.

    Attachment of the Nortropanyl Moiety: The nortropanyl moiety can be attached through a nucleophilic substitution reaction, where the benzyl-substituted nortropanyl group is introduced using a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy positions, where nucleophiles such as halides or amines can replace existing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their chemical properties and biological activities

Properties

CAS No.

84923-06-8

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2-ethyl-4-methoxypyrimidine-5-carboxamide

InChI

InChI=1S/C22H28N4O2/c1-3-20-23-13-19(22(25-20)28-2)21(27)24-16-11-17-9-10-18(12-16)26(17)14-15-7-5-4-6-8-15/h4-8,13,16-18H,3,9-12,14H2,1-2H3,(H,24,27)

InChI Key

AKXWUOCUFDGTCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.